1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine
Description
Properties
IUPAC Name |
3,5-dimethyl-4-(4-thiophen-3-yloxypiperidin-1-yl)sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S2/c1-10-14(11(2)20-15-10)22(17,18)16-6-3-12(4-7-16)19-13-5-8-21-9-13/h5,8-9,12H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLZYVPLVAGMKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: The oxazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine.
Piperidine ring formation: The sulfonylated oxazole is then reacted with piperidine under suitable conditions to form the desired piperidine derivative.
Thiophen-3-yloxy substitution: Finally, the piperidine derivative is reacted with thiophen-3-ol under basic conditions to introduce the thiophen-3-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophen-3-yloxy group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under suitable conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine serves as a valuable building block in the synthesis of more complex molecules. Its unique functional groups facilitate various chemical reactions, enabling researchers to explore new synthetic pathways and develop novel compounds.
Biology
The compound has been studied for its potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens.
- Anticancer Activity : Investigations into its effects on cancer cell lines indicate potential anticancer properties, warranting further exploration in drug development.
Medicine
There is ongoing research into the medicinal applications of this compound:
- Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases, including metabolic disorders and cancer.
Industry
In industrial applications, 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine can be utilized in:
- Material Science : The compound's chemical properties allow it to be used in developing new materials and catalysts.
- Pharmaceutical Formulations : Its potential bioactivity makes it relevant for incorporation into pharmaceutical formulations aimed at treating various health conditions.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various derivatives containing similar structural motifs and found promising results against Gram-positive and Gram-negative bacteria .
- Molecular Docking Studies : Research involving molecular docking has shown that compounds similar to 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine can effectively bind to target proteins involved in disease pathways .
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxazole and thiophen-3-yloxy groups can also interact with biological molecules, affecting various pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonylisoxazole-piperidine derivatives. Below is a systematic comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison of Sulfonylisoxazole-Piperidine Derivatives
Key Observations :
Bioactivity :
- Sulfonylisoxazole-piperidine derivatives often exhibit thrombin modulation or enzyme inhibition (e.g., COX-2, carbonic anhydrase) due to the sulfonyl group’s interaction with catalytic sites .
- The thiophen-3-yloxy group in the target compound may improve membrane permeability compared to bulkier substituents (e.g., triazolopyridazine in BJ52261) .
Solubility and Pharmacokinetics :
- Derivatives with ionizable groups (e.g., carboxylic acid in CHEMBL3188684) show enhanced aqueous solubility (>43.2 µg/mL) .
- Thiophene’s lipophilic nature balances solubility and absorption, making the target compound more drug-like than polar analogs .
Structural Complexity :
- Increasing substituent bulk (e.g., dual sulfonyl groups in ’s compound) correlates with reduced bioavailability but may improve target specificity .
Biological Activity
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and the mechanisms underlying its pharmacological effects.
Chemical Structure and Properties
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₅N₃O₃S |
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine |
| CAS Number | Not specified |
| Appearance | White to off-white powder |
Synthesis
The synthesis of this compound involves the reaction of 3,5-dimethylisoxazole with a suitable sulfonyl chloride under basic conditions. The thiophenol derivative is then introduced to form the final product. The synthetic pathway can be outlined as follows:
- Preparation of Sulfonyl Chloride : Reacting a sulfonic acid with thionyl chloride.
- Formation of Isoxazole Derivative : Reacting 3,5-dimethylisoxazole with the prepared sulfonyl chloride.
- Coupling with Thiophenol : Introducing thiophenol in the presence of a base to yield the final compound.
Antibacterial Activity
Research has demonstrated that compounds with similar structural motifs exhibit antibacterial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
In a comparative study, several synthesized compounds were evaluated for their antibacterial efficacy. The results indicated that those with an isoxazole moiety displayed enhanced activity compared to their analogs lacking this feature.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated:
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine have shown significant AChE inhibition. The IC50 values for related compounds ranged from 0.63 µM to 6.28 µM .
- Urease Inhibition : The compound has been tested for urease inhibitory activity, which is crucial for treating conditions like urinary tract infections. The results indicated strong inhibitory effects against urease enzymes .
Binding Studies
Binding studies using bovine serum albumin (BSA) have demonstrated that the compound exhibits good binding affinity, suggesting its potential for bioavailability and efficacy in therapeutic applications .
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Antibacterial Efficacy : A study on synthesized piperidine derivatives showed varying degrees of antibacterial activity against common pathogens. The most potent compounds had IC50 values significantly lower than standard antibiotics .
- Enzyme Inhibition Profiles : Research on sulfonamide derivatives indicated that modifications at the piperidine ring could enhance enzyme inhibition properties, making them promising candidates for drug development .
Q & A
Q. What are the recommended synthetic pathways for synthesizing 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(thiophen-3-yloxy)piperidine?
Answer: The synthesis involves sequential functionalization of the piperidine core. A typical approach includes:
Sulfonylation : Reacting 4-hydroxypiperidine with 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
Thiophenoxy Substitution : Coupling the intermediate with 3-bromothiophene via nucleophilic aromatic substitution (SNAr) using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation.
Key Considerations : Monitor reaction progress via TLC or HPLC. The sulfonyl group’s electron-withdrawing nature may reduce nucleophilicity of the piperidine nitrogen, necessitating elevated temperatures (~80–100°C) for efficient substitution .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
Answer:
- Solubility :
- Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, add co-solvents (e.g., PEG-400) or surfactants (Tween-80) to enhance solubility .
- Theoretical logP calculations (e.g., using Molinspiration or ACD/Labs) predict moderate hydrophobicity (logP ~2.5–3.0), suggesting limited aqueous solubility .
- Stability :
Q. What spectroscopic methods are most effective for structural characterization?
Answer:
- NMR :
- ¹H NMR : Look for diagnostic peaks:
- Piperidine protons (δ 1.5–3.5 ppm, multiplet).
- Thiophenoxy protons (δ 6.5–7.2 ppm, doublet of doublets).
- Dimethylisoxazole (δ 2.2–2.4 ppm, singlet) .
- ¹³C NMR : Confirm sulfonyl (δ ~110–115 ppm) and ether (δ ~70 ppm) linkages.
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ ~395.1) to verify molecular weight .
- IR : Sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., enzymes with sulfonamide-binding pockets). Focus on optimizing:
- QSAR : Develop quantitative structure-activity relationship models using descriptors like polar surface area, H-bond acceptors, and topological polar surface area (TPSA) to predict permeability .
Q. What experimental strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?
Answer:
- Assay Validation :
- Data Triangulation :
Q. How can the compound’s metabolic stability be assessed in preclinical studies?
Answer:
- In Vitro Metabolism :
- In Silico Tools : Predict metabolites with Meteor (Lhasa Limited) or ADMET Predictor .
Q. What are the challenges in scaling up synthesis for in vivo studies?
Answer:
Q. How does the thiophen-3-yloxy moiety influence target selectivity?
Answer:
- Steric Effects : The bulky thiophene group may hinder binding to off-target receptors with smaller active sites.
- Electronic Effects : The electron-rich thiophene enhances π-π interactions with aromatic residues in target proteins (e.g., kinases) .
- Validation : Synthesize analogs with substituents (e.g., methyl, fluoro) on the thiophene ring and compare selectivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
